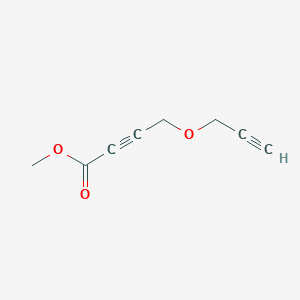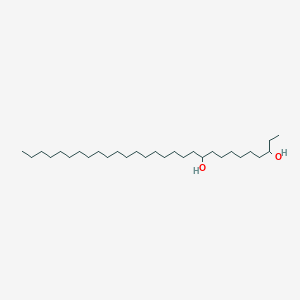![molecular formula C15H22O7 B14252053 Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- CAS No. 312610-28-9](/img/structure/B14252053.png)
Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-: is an organic compound with the molecular formula C17H26O7 It is a derivative of benzaldehyde, where the benzene ring is substituted with three ethoxy groups, each containing a hydroxyethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- typically involves the reaction of benzaldehyde with ethylene glycol derivatives under controlled conditions. One common method is the etherification of benzaldehyde with 2-(2-hydroxyethoxy)ethanol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzene ring is further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzaldehyde derivatives.
Scientific Research Applications
Chemistry: Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives are often employed as probes to investigate cellular processes.
Medicine: The compound and its derivatives have potential applications in drug development. They are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- is used in the production of specialty chemicals, polymers, and surfactants. It is also utilized in the formulation of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxyethoxy groups enhance its solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.
Comparison with Similar Compounds
- Benzaldehyde, 3,4-bis[2-(2-methoxyethoxy)ethoxy]-
- 4-(2-Hydroxyethoxy)benzaldehyde
- 3,4-Bis(2-hydroxyethoxy)benzaldehyde
Comparison:
- Benzaldehyde, 3,4-bis[2-(2-methoxyethoxy)ethoxy]- has methoxy groups instead of hydroxyethoxy groups, which affects its solubility and reactivity.
- 4-(2-Hydroxyethoxy)benzaldehyde has only one hydroxyethoxy group, making it less hydrophilic compared to Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-.
- 3,4-Bis(2-hydroxyethoxy)benzaldehyde lacks the third hydroxyethoxy group, which influences its chemical properties and potential applications.
Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
312610-28-9 |
|---|---|
Molecular Formula |
C15H22O7 |
Molecular Weight |
314.33 g/mol |
IUPAC Name |
3,4-bis[2-(2-hydroxyethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C15H22O7/c16-3-5-19-7-9-21-14-2-1-13(12-18)11-15(14)22-10-8-20-6-4-17/h1-2,11-12,16-17H,3-10H2 |
InChI Key |
SFRFGRFXTQMKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OCCOCCO)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
![Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14251976.png)
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)

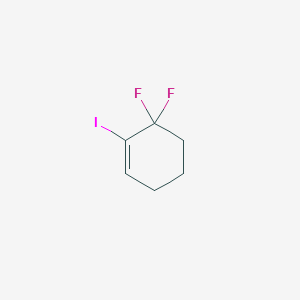
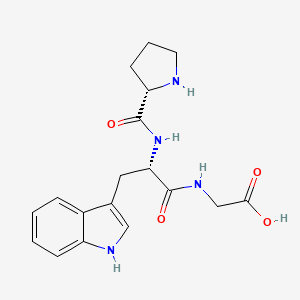
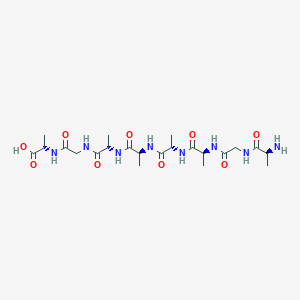
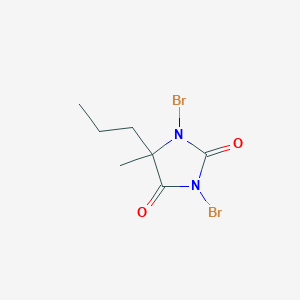
![8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole](/img/structure/B14252035.png)
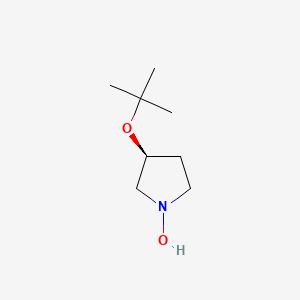
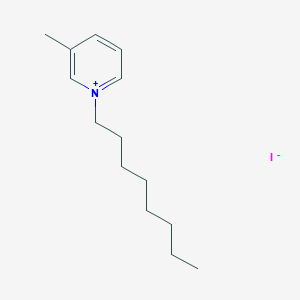
![Methanone, (4-methylphenyl)[1-(3-quinolinylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14252061.png)
